molecular formula C16H19N3O3 B2502321 Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate CAS No. 1354954-43-0

Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate

Cat. No.: B2502321
CAS No.: 1354954-43-0
M. Wt: 301.346
InChI Key: DTIFIXAOCRLHHS-UHFFFAOYSA-N
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Description

Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate is a complex organic compound that features a piperidine ring, an oxadiazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, followed by the formation of the oxadiazole ring. The final step involves the esterification of the oxadiazole derivative with phenyl acetic acid under acidic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the oxadiazole ring may inhibit certain enzymes. These interactions can lead to various biological effects, such as modulation of neurotransmitter release or inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl[3-(piperidin-4-yl)-1,2,4-triazol-5-yl]methyl acetate
  • Phenyl[3-(piperidin-4-yl)-1,2,4-thiadiazol-5-yl]methyl acetate
  • Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl benzoate

Uniqueness

Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the piperidine and oxadiazole rings allows for versatile interactions with various biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

[phenyl-(3-piperidin-4-yl-1,2,4-oxadiazol-5-yl)methyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-11(20)21-14(12-5-3-2-4-6-12)16-18-15(19-22-16)13-7-9-17-10-8-13/h2-6,13-14,17H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIFIXAOCRLHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C2=NC(=NO2)C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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